Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-
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Overview
Description
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- typically involves the reaction of acetyl chloride with [(3-methyl-1-oxobutyl)amino] compounds under controlled conditions . Industrial production methods may vary, but they generally involve the use of high-purity reagents and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- has several applications in scientific research, including:
Biology: This compound can be used in the modification of biological molecules for various studies.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- involves its reactivity with nucleophiles. The chlorine atom in the molecule is highly reactive and can be replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- can be compared with other acetyl chloride derivatives. Similar compounds include:
Acetyl chloride: A simpler compound with the formula CH3COCl, used widely in organic synthesis.
Benzoyl chloride: Another acyl chloride with the formula C6H5COCl, used in the synthesis of benzoyl derivatives.
Propionyl chloride: With the formula C2H5COCl, used in the synthesis of propionyl compounds.
The uniqueness of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(3-methylbutanoylamino)acetyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-5(2)3-7(11)9-4-6(8)10/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
SPYZGTHQFFDFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)Cl |
Origin of Product |
United States |
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